molecular formula C18H17N3O2 B4582518 4-{[(4-methoxyphenyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one CAS No. 24664-49-1

4-{[(4-methoxyphenyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B4582518
CAS No.: 24664-49-1
M. Wt: 307.3 g/mol
InChI Key: HYKGPXPNWRJBPS-UHFFFAOYSA-N
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Description

4-{[(4-Methoxyphenyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a pyrazolone derivative characterized by a conjugated enaminone system and aromatic substituents. The core structure consists of a pyrazol-3-one ring substituted at position 4 with a [(4-methoxyphenyl)amino]methylene group, at position 5 with a methyl group, and at position 2 with a phenyl group. The 4-methoxyphenyl moiety introduces electron-donating methoxy functionality, which influences electronic properties and intermolecular interactions, such as hydrogen bonding and π-π stacking. Pyrazolone derivatives are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and antitubercular properties .

Properties

IUPAC Name

4-[(4-methoxyphenyl)iminomethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-13-17(12-19-14-8-10-16(23-2)11-9-14)18(22)21(20-13)15-6-4-3-5-7-15/h3-12,20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYKGPXPNWRJBPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24664-49-1
Record name 2-Pyrazolin-5-one, 4-(p-anisidinomethylene)-3-methyl-1-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024664491
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Biological Activity

The compound 4-{[(4-methoxyphenyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a pyrazolone derivative known for its diverse biological activities. This article reviews the synthesis, structural characteristics, and biological properties of this compound, drawing on various research findings and case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of appropriate anilines with hydrazones. The compound's molecular formula is C16H18N4OC_{16}H_{18}N_4O with a molecular weight of approximately 286.34 g/mol. The structure features a pyrazolone ring system that contributes to its biological activity.

Table 1: Structural Data

PropertyValue
Molecular FormulaC16H18N4O
Molecular Weight286.34 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives of this compound showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Antioxidant Properties

The antioxidant activity of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results indicated that the compound effectively scavenges free radicals, suggesting potential applications in preventing oxidative stress-related diseases .

Anti-inflammatory Effects

In vivo studies have shown that this pyrazolone derivative possesses anti-inflammatory properties. It was found to reduce edema in animal models when administered at specific dosages, indicating its potential as an anti-inflammatory agent .

Case Studies

  • Antimicrobial Efficacy : A study involving the synthesis of various pyrazolone derivatives, including the target compound, found that it exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be significantly lower than those for standard antibiotics .
  • Antioxidant Activity Assessment : In a comparative study of several pyrazolone derivatives, the target compound was highlighted for its superior antioxidant activity, with IC50 values indicating effective radical scavenging capabilities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolone derivatives exhibit diverse pharmacological and physicochemical properties depending on substituent patterns. Below is a detailed comparison of the target compound with structurally analogous molecules.

Substituent Effects on Electronic Properties and Reactivity

  • 4-(4-Methoxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (CAS 39143-07-2): This compound replaces the enaminone [(4-methoxyphenyl)amino]methylene group with a benzylidene substituent. The methoxy group retains electron-donating effects, stabilizing the conjugated system .
  • (Z)-4-(((4-Fluorophenyl)amino)(furan-2-yl)methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one: Substitution with a 4-fluorophenylamino group introduces electron-withdrawing fluorine, enhancing electrophilicity at the enaminone moiety. The furan-2-yl group adds heteroaromaticity, which may improve π-π interactions in crystal packing. Fluorine’s electronegativity could increase metabolic stability relative to the methoxy group in the target compound .
  • 4-{[(1E)-1-(2-Hydroxy-3-methoxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one: The ortho-hydroxy and meta-methoxy substituents create a chelating site for metal ions, a feature absent in the target compound.

Crystallographic and Structural Insights

  • (Z)-4-(Furan-2-yl((4-iodophenyl)amino)methylene)-5-methyl-2-(p-tolyl)-2,4-dihydro-3H-pyrazol-3-one: The bulky 4-iodophenyl and p-tolyl groups induce steric hindrance, distorting molecular planarity. In contrast, the target compound’s phenyl and methoxyphenyl groups allow for coplanar arrangements, favoring dense crystal packing and higher melting points .
  • (Z)-4-(((4-Bromophenyl)amino)(furan-2-yl)methylene)-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one: Bromine’s polarizability strengthens halogen bonding in the crystal lattice, whereas the target compound relies on methoxy-mediated hydrogen bonds (O–H⋯N/O). This difference impacts solubility and thermal stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[(4-methoxyphenyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 2
4-{[(4-methoxyphenyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

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